N-(1-cyclopropyl-2-methoxyethyl)-1-benzofuran-2-carboxamide
Description
N-(1-cyclopropyl-2-methoxyethyl)-1-benzofuran-2-carboxamide: is a synthetic organic compound that belongs to the class of benzofuran carboxamides This compound is characterized by the presence of a benzofuran ring, a cyclopropyl group, and a methoxyethyl chain
Properties
IUPAC Name |
N-(1-cyclopropyl-2-methoxyethyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-18-9-12(10-6-7-10)16-15(17)14-8-11-4-2-3-5-13(11)19-14/h2-5,8,10,12H,6-7,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFJCEZNCKLFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1CC1)NC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopropyl-2-methoxyethyl)-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with an appropriate amine, such as 1-cyclopropyl-2-methoxyethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It can be screened for potential therapeutic effects against various diseases.
Biochemical Research: It can be used as a probe to study specific biochemical pathways or interactions.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.
Agriculture: It may have applications as a pesticide or herbicide, depending on its biological activity.
Mechanism of Action
The mechanism of action of N-(1-cyclopropyl-2-methoxyethyl)-1-benzofuran-2-carboxamide depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
- N-(1-cyclopropyl-2-methoxyethyl)-N-propylthiourea
- N-(1-cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine
- N-(1-cyclopropyl-2-methoxyethyl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide
Comparison:
- Structural Differences: While these compounds share the cyclopropyl and methoxyethyl groups, they differ in the functional groups attached to the benzofuran ring or other core structures.
- Chemical Properties: The presence of different functional groups can significantly alter the chemical properties, such as solubility, reactivity, and stability.
- Biological Activity: The biological activity of these compounds can vary widely depending on the nature of the functional groups and their interactions with biological targets.
N-(1-cyclopropyl-2-methoxyethyl)-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran ring and a carboxamide group, which may confer specific chemical and biological properties not found in the similar compounds listed above.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
